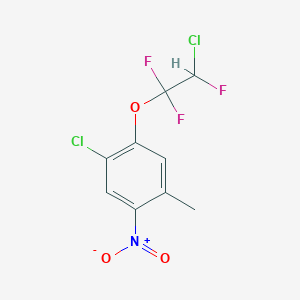
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene, also known as CNTCTT, is an organic compound with a wide range of applications in organic chemistry. It is used in the synthesis of various compounds, and its mechanism of action has been studied in the context of scientific research.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene has been used in various scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various heterocycles, including pyridines, pyrimidines, and quinolines. In addition, this compound has been used in the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is based on the formation of a nitro-chloro-trifluoroethoxy moiety. The reaction proceeds by the addition of the nitro group of the 2-nitro-5-chlorotoluene to the 2-chloro-1,1,2-trifluoroethanol, followed by the elimination of the nitro group to form the nitro-chloro-trifluoroethoxy moiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that this compound may have some anti-inflammatory and anti-bacterial properties. In addition, this compound has been shown to inhibit the growth of certain cancer cell lines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, this compound is a highly reactive compound and should be handled with care. In addition, this compound should not be used in experiments involving living organisms, as it may have toxic effects.
Zukünftige Richtungen
The potential future directions for 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene include further studies on its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of various heterocycles, polymers, and pharmaceuticals. Furthermore, this compound could be studied for its potential applications in the development of new drugs and agrochemicals.
Synthesemethoden
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is synthesized by a reaction between 2-nitro-5-chlorotoluene and 2-chloro-1,1,2-trifluoroethanol in the presence of a base. The reaction is usually conducted in an inert atmosphere, such as nitrogen, and the temperature is maintained at 0°C. The reaction is usually completed within 1 hour and the product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
1-chloro-2-(2-chloro-1,1,2-trifluoroethoxy)-4-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO3/c1-4-2-7(18-9(13,14)8(11)12)5(10)3-6(4)15(16)17/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAVWTVNKDUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


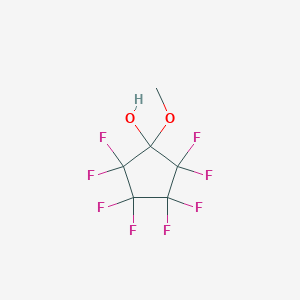



![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)

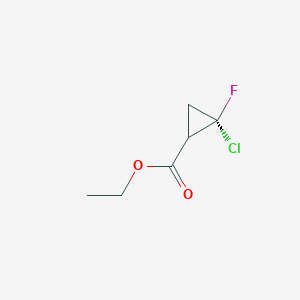
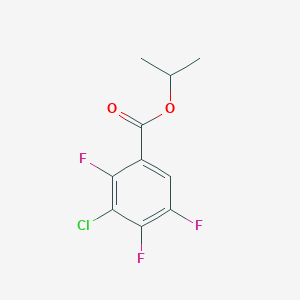
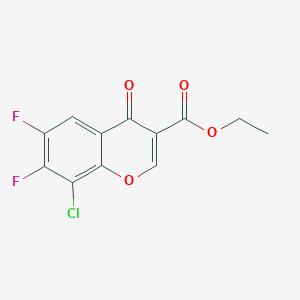

![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)

